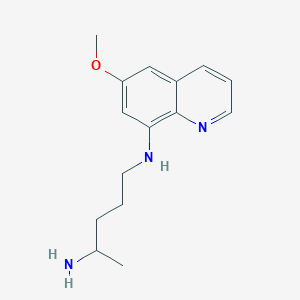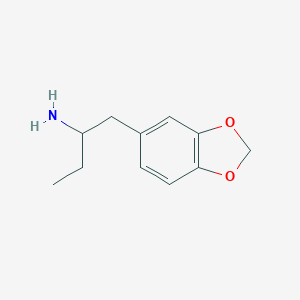
2'-Désoxy-5'-O-DMT-5-iodo-uridine
Vue d'ensemble
Description
It is an intercalating agent that binds to DNA and RNA, making it useful as a probe for the detection of specific sequences in human cells . This compound is particularly significant in the field of biomedical research due to its unique properties and applications.
Applications De Recherche Scientifique
2’-Deoxy-5’-O-DMT-5-iodouridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: The compound serves as a probe for detecting specific DNA and RNA sequences in cells.
Medicine: It is used in the development of antiviral and anticancer agents due to its ability to interfere with DNA and RNA synthesis.
Industry: The compound is utilized in the production of oligonucleotides for research and therapeutic purposes.
Mécanisme D'action
Target of Action
The primary target of 2’-Deoxy-5’-O-DMT-5-iodouridine is the DNA of viruses . This compound is a pyrimidine analog that closely approximates the configuration of thymidine, one of the four building blocks of DNA .
Mode of Action
2’-Deoxy-5’-O-DMT-5-iodouridine acts as an antiviral agent by inhibiting viral replication . It substitutes itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning . This results in the production of faulty DNA, which cannot infect or destroy tissue .
Biochemical Pathways
The compound affects the DNA synthesis pathway in viruses . By substituting itself for thymidine in the DNA of the virus, it disrupts the normal replication process . This leads to the production of non-functional viral DNA, which cannot infect new cells or produce new virus particles .
Pharmacokinetics
Its molecular weight is 65646 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The result of the action of 2’-Deoxy-5’-O-DMT-5-iodouridine is the inhibition of viral replication . By disrupting the DNA synthesis process in viruses, it prevents the production of new virus particles . This can help to limit the spread of the virus and reduce the severity of the infection .
Analyse Biochimique
Biochemical Properties
2’-Deoxy-5’-O-DMT-5-iodouridine plays a significant role in biochemical reactions, particularly those involving DNA synthesis and repair. It interacts with several enzymes and proteins, including DNA polymerases and nucleases. The iodine atom in its structure allows for easy detection and tracking in biochemical assays. This compound is often used to study the incorporation of nucleoside analogs into DNA and their subsequent effects on DNA stability and function .
Cellular Effects
2’-Deoxy-5’-O-DMT-5-iodouridine has notable effects on various types of cells and cellular processes. It can influence cell function by incorporating into DNA during replication, leading to disruptions in DNA synthesis and repair. This can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the incorporation of this compound into DNA can lead to the activation of DNA damage response pathways, altering the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of 2’-Deoxy-5’-O-DMT-5-iodouridine involves its incorporation into DNA, where it can act as a chain terminator or induce mutations. The presence of the iodine atom can interfere with base pairing, leading to errors during DNA replication. Additionally, this compound can inhibit the activity of DNA polymerases, further disrupting DNA synthesis. These effects can result in the activation of DNA damage response pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Deoxy-5’-O-DMT-5-iodouridine can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to persistent DNA damage and alterations in cellular function. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 2’-Deoxy-5’-O-DMT-5-iodouridine in animal models vary with different dosages. At low doses, the compound can be incorporated into DNA without causing significant toxicity. At higher doses, it can induce DNA damage, leading to cell death and adverse effects on tissue function. Studies have shown that there is a threshold dose above which the compound’s toxic effects become pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
2’-Deoxy-5’-O-DMT-5-iodouridine is involved in several metabolic pathways, primarily those related to nucleoside metabolism. It is phosphorylated by cellular kinases to form its active triphosphate form, which can then be incorporated into DNA. The compound can also be metabolized by nucleoside deaminases and other enzymes, leading to its degradation and clearance from the cell. These metabolic processes can affect the compound’s efficacy and toxicity in biochemical assays .
Transport and Distribution
Within cells and tissues, 2’-Deoxy-5’-O-DMT-5-iodouridine is transported and distributed through various mechanisms. It can be taken up by nucleoside transporters on the cell membrane and distributed throughout the cell. The compound can also bind to specific proteins that facilitate its transport to different cellular compartments. These interactions can influence the compound’s localization and accumulation within the cell, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of 2’-Deoxy-5’-O-DMT-5-iodouridine is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity and function can be influenced by its localization, as it can interact with various nuclear proteins involved in DNA synthesis and repair. Additionally, post-translational modifications and targeting signals can direct the compound to specific nuclear compartments, further modulating its effects on cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-DMT-5-iodouridine typically involves the iodination of 2’-deoxyuridine followed by the protection of the 5’-hydroxyl group with a dimethoxytrityl (DMT) group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The protection of the hydroxyl group is achieved using dimethoxytrityl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of 2’-Deoxy-5’-O-DMT-5-iodouridine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Deoxy-5’-O-DMT-5-iodouridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols. The reactions are typically carried out in the presence of a base such as triethylamine or sodium hydride.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield a 5-amino-2’-deoxyuridine derivative .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Iodo-2’-deoxyuridine: Similar in structure but lacks the dimethoxytrityl protection group.
5-Bromo-2’-deoxyuridine: Another halogenated nucleoside analog with similar applications.
2’-Deoxy-5-iodouridine: Lacks the 5’-O-DMT protection group but shares similar properties.
Uniqueness
2’-Deoxy-5’-O-DMT-5-iodouridine is unique due to the presence of the dimethoxytrityl protection group, which enhances its stability and makes it suitable for use in automated DNA synthesis. This protection group also allows for selective deprotection, facilitating the synthesis of complex oligonucleotides .
Propriétés
IUPAC Name |
1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29IN2O7/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-26-25(34)16-27(40-26)33-17-24(31)28(35)32-29(33)36/h3-15,17,25-27,34H,16,18H2,1-2H3,(H,32,35,36)/t25-,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUYGSOCGOJTP-OYUWMTPXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=C(C(=O)NC5=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=C(C(=O)NC5=O)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29IN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452859 | |
| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
656.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104375-88-4 | |
| Record name | 1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-dibromo-9H-pyrido[3,4-b]indol-6-ol](/img/structure/B12169.png)



![(2S,3R,4S,5R,6R)-2-[(2S,3S,5R,6S)-6-[(2R,3R,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyl-2-propoxyoxan-3-yl]oxy-4,5-dimethoxy-2-methyloxan-3-yl]oxy-4-methoxy-6-(methoxymethyl)oxane-3,5-diol](/img/structure/B12177.png)



![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B12199.png)


![(1R,2R,4S,8R,9S,12R)-9-hydroxy-1-methyl-2-[(2R)-6-methylheptan-2-yl]-5-oxatricyclo[6.3.1.04,12]dodecan-6-one](/img/structure/B12203.png)


